(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a styrylsulfonyl group attached to a piperidine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Styrylsulfonyl Intermediate: This step involves the reaction of styrene with sulfonyl chloride in the presence of a base to form the styrylsulfonyl chloride intermediate.
Piperidine Derivative Formation: The styrylsulfonyl chloride is then reacted with piperidine to form the styrylsulfonyl piperidine derivative.
Pyrimidine Ring Formation: The final step involves the reaction of the styrylsulfonyl piperidine derivative with a pyrimidine precursor under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)quinoline
- (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)thiazole
Uniqueness
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological effects.
Properties
IUPAC Name |
4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,12-9-15-5-2-1-3-6-15)20-11-4-7-16(13-20)23-17-8-10-18-14-19-17/h1-3,5-6,8-10,12,14,16H,4,7,11,13H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYFMNMVPVRWRV-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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